Saponin PE
Description
Properties
Molecular Formula |
C41H66O12 |
|---|---|
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C41H66O12/c1-36(2)14-16-41(35(48)49)17-15-39(6)21(22(41)18-36)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-40(26,39)7)52-34-32(28(44)23(43)20-50-34)53-33-31(47)30(46)29(45)24(19-42)51-33/h8,22-34,42-47H,9-20H2,1-7H3,(H,48,49)/t22-,23-,24+,25-,26+,27-,28-,29+,30-,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1 |
InChI Key |
GXWUEMSASMVWKO-LFGJQLCQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Extraction Methods for Saponin PE
Solvent-Based Extraction
Solvent extraction remains the most common method for isolating this compound from plant sources. Ethanol-water mixtures are preferred due to their ability to solubilize both polar and non-polar saponins.
Key Parameters
- Ethanol Concentration : Optimal yields are achieved at 40–60% ethanol, balancing solubility and selectivity. For example, Polyscias fruticosa roots yielded 8.2 mg/g saponins using 40% ethanol.
- Temperature : Elevated temperatures (50–60°C) enhance diffusion rates but risk thermal degradation. Studies show saponin content drops by 15% at 70°C compared to 50°C.
- Liquid-Solid Ratio : A 20:1 (mL/g) ratio maximizes solute diffusion while minimizing solvent waste.
Table 1: Solvent Extraction Conditions and Yields
| Source Material | Ethanol (%) | Temperature (°C) | Time (min) | Yield (mg/g) | |
|---|---|---|---|---|---|
| Polyscias fruticosa | 40 | 50 | 90 | 8.2 | |
| Acanthopanax senticosus | 70 | 25 | 120 | 23.5 | |
| Peltate yam | – | 90 | 240 | 6–8 kg/ton |
Acid Hydrolysis and Sequential Extraction
For saponins bound to glycosides, acid hydrolysis followed by solvent partitioning is effective. A patented method for Dioscorea species involves:
Purification Techniques
Chromatographic Methods
- Silica Gel Chromatography : Initial fractionation using CH₂Cl₂/MeOH gradients isolates saponin-rich fractions.
- HPLC/UPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity. For example, UPLC separates this compound in 8 minutes vs. 35 minutes via HPLC.
Table 2: Chromatographic Conditions for this compound
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) | |
|---|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/0.01% NH₃ | 35 | 90 | |
| UPLC | BEH C18 | Acetonitrile/H₂O | 8 | 98 |
Synthetic Approaches
Semi-Synthesis from Prosapogenins
Protected prosapogenins (e.g., quillaic acid) are functionalized via glycosylation. Late-stage coupling of trisaccharides to triterpene cores achieves 60–70% yields.
Biosynthetic Pathways
This compound biosynthesis in Paris polyphylla involves:
Analytical Validation
Spectrophotometric Assays
Mass Spectrometry
HR-ESI-MS identifies this compound (m/z 751.0 [M-H]⁻). MRM transitions (e.g., 1029.5→737.3) enable quantification at ng/mL sensitivity.
Chemical Reactions Analysis
Hydrolysis
Saponin PE undergoes hydrolysis, primarily targeting its glycosidic bonds between the sugar moieties and the aglycone backbone. This reaction converts saponins into their aglycone forms, altering their pharmacological properties (e.g., cytotoxicity or immunomodulatory activity) .
-
Mechanism : Hydrolysis is catalyzed by enzymes like glycosidases or under acidic/basic conditions during extraction processes. For example, enzymatic hydrolysis using glycosidases cleaves glycosidic bonds, yielding aglycones and free sugars.
-
Implications : Aglycone forms may exhibit enhanced membrane-permeabilizing effects due to increased hydrophobicity .
Oxidation
Oxidation reactions introduce functional groups (e.g., hydroxyls, carboxyls) into the triterpenoid or steroidal backbone, modifying polarity and biological activity. These modifications are catalyzed by cytochrome P450-dependent monooxygenases or chemical oxidizing agents .
-
Key Reactions :
-
Analytical Evidence : NMR and mass spectrometry (e.g., MALDI-MS, HRMS) confirm oxidation-induced structural changes .
Glycosylation
Glycosylation involves the addition of sugar moieties to the aglycone via UDP-dependent glycosyltransferases (UGTs). This reaction enhances water solubility and modulates interactions with cellular components .
-
Mechanism :
Stability and Degradation
This compound’s stability is influenced by environmental factors such as pH, temperature, and ionic strength .
-
pH Sensitivity :
-
Thermal Effects :
Analytical Characterization
Structural elucidation of this compound and its reaction products relies on advanced techniques:
Scientific Research Applications
Saponins are plant-derived secondary metabolites known for their diverse applications, stemming from their amphipathic nature, which allows them to act as surfactants . They consist of a sugar chain (glycone) linked to a non-sugar organic molecule (aglycone), and are classified based on their chemical structure into steroid glycosides and triterpene glycosides . While "Saponin PE" is mentioned in one study , comprehensive data tables and well-documented case studies specifically focusing on the applications of "this compound" are not available in the search results. However, the broader applications of saponins, including their potential in various industries, are well-documented .
General Applications of Saponins
- Pharmaceuticals :
- Saponins' ability to interact with cell membrane components makes them useful in developing cosmetics and drugs .
- They are used as adjuvants in vaccines, enhancing the immune response. For example, Quil A, an extract from Quillaja saponaria, is used in subunit vaccines .
- Steroid glycosides, a type of saponin, exhibit cytotoxic, neurotrophic, and antibacterial properties and can be used in the partial synthesis of sex hormones or steroids .
- Food Industry :
- Cosmetics :
- Agriculture :
- Industrial Applications :
Saponins as Natural Emulsifiers
- Saponins have the ability to form and stabilize nanoemulsions, offering a natural alternative to synthetic emulsifiers .
- Sources like Avena sativa L. and argan subproducts have shown promise as effective natural emulsifiers .
- Tea saponins from Camellia seed oil press-cake have demonstrated similar or better outcomes than quillaja saponin .
- Saponins derived from quinoa have shown potential for eco-friendly detergent applications due to their emulsifying capabilities with various oils .
Challenges and Considerations
- Toxicity : Quillaja, a source of saponins, can be toxic in large amounts, potentially causing liver damage and gastrointestinal issues .
- Standardization : The broader application of saponins faces challenges related to standardization for industrial use .
- Drug Interactions: Botanical dietary supplements containing saponins may interfere with the absorption, transport, and metabolism of pharmaceutical agents .
Mechanism of Action
Saponin PE exerts its effects through several mechanisms:
Immune Modulation: It enhances the activity of immune cells such as T-cells and macrophages, promoting the secretion of cytokines and antibodies.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antimicrobial Action: It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death
Comparison with Similar Compounds
Comparison with Similar Saponin Compounds
Structural Diversity and Classification
Saponins are classified based on their aglycone structure (triterpenoid or steroidal) and glycosylation patterns. For example:
- 25R/S-Spirostanol Saponins (e.g., from Yucca schidigera) exhibit diastereomeric configurations, influencing their separation efficiency and bioactivity .
- Monodesmosidic vs. Bisdesmosidic Saponins: Monodesmosidic saponins (single sugar chain) like those isolated from Cephalaria speciosa demonstrate stronger immunomodulatory effects (e.g., M2 macrophage polarization) compared to bisdesmosidic variants .
Saponin PE’s activity may depend on similar structural nuances, though direct comparisons require further structural elucidation.
Pharmacological Activities
Key Findings :
- This compound’s membrane effects parallel PfNCR1-active compounds but differ mechanistically from PfATP4-active saponins, which disrupt Na+ flux .
- Monodesmosidic saponins (e.g., Cephalaria speciosa) show superior immunomodulation, suggesting this compound’s efficacy may depend on glycosylation patterns .
Extraction Efficiency and Stability
Implications for this compound :
Biological Activity
Saponins are a diverse group of naturally occurring glycosides found in various plant species, known for their surface-active properties and significant biological activities. Among these, Saponin PE has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is a specific type of saponin that has been isolated from various plant sources, including blue cohosh (Caulophyllum thalictroides). It is characterized by its unique chemical structure, which influences its biological activity. Saponins, including this compound, exhibit various pharmacological effects such as cytotoxicity against cancer cells, immunomodulation, and lipid metabolism regulation.
1. Cytotoxicity Against Cancer Cells
This compound has been studied for its cytotoxic effects on various human cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple mechanisms:
- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | ED50 (μmol/L) | Mechanism of Action |
|---|---|---|
| A-549 (Lung) | 2.56 | Apoptosis induction via caspase activation |
| SK-OV-3 (Ovarian) | 2.31 | Cell cycle arrest and apoptosis |
| HCT15 (Colon) | 8.36 | Inhibition of proliferation |
2. Immunomodulatory Effects
Saponins have been recognized for their ability to enhance immune responses. This compound may stimulate macrophage activity and increase the production of cytokines, thereby enhancing the body’s immune response against tumors.
3. Effects on Lipid Metabolism
Research indicates that this compound plays a role in lipid metabolism by modulating cholesterol levels and improving insulin sensitivity:
- Cholesterol Regulation : It has been shown to reduce cholesterol absorption in the gut and promote excretion.
- Insulin Sensitivity : Studies suggest that this compound enhances insulin secretion and improves glucose tolerance in diabetic models.
Table 2: Effects of this compound on Lipid Metabolism
| Parameter | Effect |
|---|---|
| Cholesterol Levels | Decreased absorption |
| Insulin Sensitivity | Improved |
| Glucose Tolerance | Enhanced |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Treatment : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models of lung cancer. The mechanism involved apoptosis induction and modulation of immune responses.
- Diabetes Management : In a clinical trial involving diabetic patients, supplementation with this compound resulted in improved glycemic control and lipid profiles compared to a placebo group.
Q & A
Basic: What experimental design principles should guide the standardization of Saponin PE extraction protocols?
Answer:
Standardization requires factorial designs to isolate critical parameters (e.g., solvent concentration, temperature). For example, ANOVA analysis of maceration, reflux, and soxhlet methods revealed significant differences in saponin yields (24.87% vs. 29.99%), with soxhlation being optimal due to continuous solvent renewal . Ethanol concentration (linear/quadratic models, p < 0.05) is a key factor, while temperature and time may lack significance in specific scenarios . Researchers should prioritize solvent polarity and extraction cycles, validated via HPLC or UPLC-MS/MS .
Advanced: How can multivariate analysis resolve contradictions in this compound bioactivity data across studies?
Answer:
Contradictions often stem from unaccounted variables (e.g., plant genotype, post-harvest processing). A design space approach using Monte Carlo simulations (50,000 iterations) models interactions between critical process parameters (CPPs: dry matter content, stirring speed) and quality attributes (saponin recovery, purity). This identifies probabilistic design spaces (90% confidence) to reconcile conflicting results . Additionally, meta-analyses stratified by saponin subtypes (e.g., oleanolic acid vs. hederagenin) can clarify structure-activity relationships .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
Answer:
- Mass spectrometry (UPLC-Q-Exactive-MS/MS): Identifies saponin subtypes (e.g., 15 subtypes in quinoa) via precursor ion scanning and aglycone profiling .
- Spectrophotometry: Foam index tests or vanillin-sulfuric acid assays for rapid quantification, though cross-reactivity with other terpenoids requires validation .
- NMR: Resolves structural ambiguities in novel saponins, particularly glycosylation patterns .
Advanced: How to mitigate confounding effects of microbial DNA interference in this compound toxicology studies?
Answer:
Saponin’s detergent properties lyse Gram-negative bacteria, skewing microbiome data (e.g., host DNA reduced from 53.2% to 3.2% post-2% saponin treatment) . Solutions:
- Pre-treatment normalization: Use bead-beating and DNase to homogenize microbial cell walls.
- Control stratification: Include antibiotic-exposed cohorts (e.g., zebrafish models with 5 μg/mL ampicillin) to isolate saponin-specific immune modulation .
- 16S rRNA sequencing: Adjust for Gram-negative/Gram-positive ratio biases via spike-in controls .
Basic: What statistical frameworks validate this compound’s efficacy in metabolic studies?
Answer:
- PEO Framework: Define Population (e.g., Sprague Dawley rats), Exposure (175.5 mg/kg saponin extract), and Outcome (e.g., asparaginic acid levels) to structure hypotheses .
- Mixed-effects models: Account for intra-subject variability in longitudinal studies (e.g., fat metabolism assays with repeated measures) .
Advanced: How to optimize this compound yield using response surface methodology (RSM)?
Answer:
- Central Composite Design (CCD): Test ethanol concentration (40–80%), temperature (40–60°C), and time (2–6 hrs) as independent variables.
- Quadratic regression models (R² > 0.88) identify ethanol as the dominant factor (p < 0.05), while temperature effects are negligible beyond thresholds .
- Validation: Replicate center-point runs (n=5) to confirm reproducibility (RSD < 5%) .
Basic: What ethical and methodological standards apply to human trials involving this compound?
Answer:
- Inclusion criteria: Explicitly define demographics (e.g., age, BMI) and health status to minimize confounding .
- Informed consent: Disclose saponin’s hemolytic potential in high doses.
- Outcome measures: Pre-register primary endpoints (e.g., lipid profile changes) to avoid p-hacking .
Advanced: What mechanisms explain this compound’s dual role as a surfactant and bioactive compound?
Answer:
- Amphipathic structure: Hydrophilic glycosyl groups and hydrophobic aglycone enable membrane disruption (Gram-negative bacteria lysis) and receptor binding (e.g., NF-κB modulation) .
- Dose-dependent effects: Low concentrations (0.5 mg/mL) stimulate immune pathways, while higher doses (>2% wt/vol) induce cytotoxicity via cholesterol complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
